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Compound Name: 2-Amino-1-phenylethanol

Cat. No.: B155150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 1,2-amino alcohols are critical building blocks in the synthesis of a vast

array of pharmaceuticals, chiral auxiliaries, and ligands for asymmetric catalysis. Their

synthesis in high yield and enantiomeric purity is a cornerstone of modern organic chemistry

and drug development. This document provides detailed application notes and experimental

protocols for several state-of-the-art methods to achieve this, focusing on enzymatic cascades,

Sharpless asymmetric aminohydroxylation, and nickel-catalyzed electroreductive coupling.

Enzymatic Cascade for the Synthesis of
Phenylglycinol from L-Phenylalanine
Biocatalysis offers a sustainable and highly selective approach to chiral molecules. Multi-

enzyme cascades can convert readily available starting materials like amino acids into valuable

chiral 1,2-amino alcohols in a single pot, often with exceptional yields and enantiomeric excess

(ee).[1][2]

Application Notes:
This enzymatic cascade provides a green and efficient route to enantiopure (R)- and (S)-

phenylglycinol from L-phenylalanine.[3][4] The process leverages a series of enzymatic

reactions, including deamination, decarboxylation, epoxidation, hydrolysis, oxidation, and

transamination, to build the target molecule with high stereocontrol.[4][5] The overall yield is

high, and the enantiomeric excess is typically greater than 99%.[3]
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Quantitative Data Summary:

Product
Starting
Material

Key
Enzymes

Overall
Yield

Enantiomeri
c Excess
(ee)

Reference

(R)-

Phenylglycino

l

L-

Phenylalanin

e

PAL, FDC,

PAD, SMO,

EH, ADH,

(R)-ω-TA

80.5% >99% [3]

(S)-

Phenylglycino

l

L-

Phenylalanin

e

PAL, FDC,

PAD, SMO,

EH, ADH,

(S)-ω-TA,

AlaDH, GDH

71.0% >99% [3]

(S)-2-

Phenylglycino

l

(R)-1-

Phenylethane

-1,2-diol

Aa-ADH, At-

ωTA, Bs-

AlaDH

81% >99.4% [4]

(R)-

Phenylethano

lamine

(R)-1-

Phenylethane

-1,2-diol

FDH, At-ωTA 92% >99.9% [4]

PAL: Phenylalanine Ammonia Lyase, FDC: Ferulic Acid Decarboxylase, PAD: Phenylacrylic

Acid Decarboxylase, SMO: Styrene Monooxygenase, EH: Epoxide Hydrolase, ADH: Alcohol

Dehydrogenase, ω-TA: ω-Transaminase, AlaDH: Alanine Dehydrogenase, GDH: Glucose

Dehydrogenase, FDH: Formate Dehydrogenase.

Experimental Workflow:
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Module 1: Conversion of L-Phenylalanine to 2-Hydroxyacetophenone

Module 2: Chiral Amination

L-Phenylalanine 2-Hydroxyacetophenone

Engineered E. coli
(PAL, FDC, PAD, SMO, EH, ADH) 2-Hydroxyacetophenone

(R)-Phenylglycinol

Engineered E. coli
((R)-ω-TA)

(S)-Phenylglycinol
Engineered E. coli

((S)-ω-TA, AlaDH, GDH)

Click to download full resolution via product page

Caption: Enzymatic cascade for phenylglycinol synthesis.

Protocol: One-Pot Synthesis of (S)-2-Phenylglycinol[4]
Materials:

Ammonium formate buffer (2 M, pH 8.5)

Deionized water

NAD⁺

Pyridoxal 5'-phosphate (PLP)

D-Alanine

(R)-1-Phenylethane-1,2-diol

Bacillus subtilis Alanine Dehydrogenase (Bs-AlaDH)

Acinetobacter sp. Alcohol Dehydrogenase (Aa-ADH)

Aspergillus terreus ω-Transaminase (At-ωTA)

Ammonia solution
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Procedure:

To a 250 mL Erlenmeyer flask, add ammonium formate buffer (37.5 mL), deionized water (28

mL), NAD⁺ (49 mg, 1 mM), PLP (19 mg, 1 mM), and D-alanine (322 mg, 50 mM).

Add (R)-1-phenylethane-1,2-diol (101 mg, 10 mM) to the flask.

Adjust the pH of the mixture to 8.5 using an ammonia solution.

Add the enzymes to the mixture: Bs-AlaDH (20 µM), Aa-ADH (70 µM), and At-ωTA (35 µM).

The total reaction volume should be approximately 73 mL.

Incubate the reaction mixture at 30 °C for 70 hours with gentle shaking.

Monitor the reaction progress by HPLC or TLC.

Upon completion, quench the reaction and extract the product with a suitable organic solvent

(e.g., ethyl acetate).

Purify the product by column chromatography to obtain (S)-2-phenylglycinol.

Sharpless Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-selective

synthesis of 1,2-amino alcohols from alkenes.[2][6] This reaction utilizes an osmium catalyst in

conjunction with a chiral cinchona alkaloid-derived ligand to achieve high enantioselectivity.[7]

Application Notes:
The AA reaction is highly versatile, with the choice of nitrogen source (e.g., sulfonamides,

carbamates, amides) and chiral ligand influencing both the yield and the stereochemical

outcome.[7] The reaction is typically performed in a biphasic solvent system (e.g., t-

BuOH/water) and is known for its operational simplicity. A key consideration is the

regioselectivity, which can sometimes be low but can be optimized by careful selection of the

N-haloamide and ligand.[2]

Quantitative Data Summary:
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Alkene
Substrate

Nitrogen
Source

Chiral
Ligand

Yield
Enantiomeri
c Excess
(ee)

Reference

trans-Stilbene Chloramine-T
(DHQ)₂-

PHAL
95% 99% [2]

Styrene Chloramine-T
(DHQ)₂-

PHAL
80% 96% [2]

Methyl

cinnamate

N-

bromoacetam

ide

(DHQD)₂-

PHAL
85% 98% [2]

1-Decene Cbz-N(Na)Cl
(DHQ)₂-

PHAL
75% 93% [2]

(DHQ)₂-PHAL: Hydroquinine 1,4-phthalazinediyl diether; (DHQD)₂-PHAL: Hydroquinidine 1,4-

phthalazinediyl diether

Reaction Mechanism Overview:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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